molecular formula C17H16Cl3NO2S B4960597 2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide

2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide

Cat. No. B4960597
M. Wt: 404.7 g/mol
InChI Key: ALEQWEFUOARFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide, commonly known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a synthetic compound that was first synthesized in the 1960s and has since been used in a wide range of research studies. In

Mechanism of Action

DTTA acts as a chelating agent by binding to metal ions in biological samples. This binding helps to remove the metal ions from the sample, which can then be analyzed using various techniques. DTTA also has a thiol group, which can form disulfide bonds with other thiol-containing molecules. This property makes DTTA useful in the analysis of proteins and other biomolecules.
Biochemical and Physiological Effects:
DTTA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found naturally in the environment.

Advantages and Limitations for Lab Experiments

DTTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive, making it a cost-effective reagent for research laboratories. However, DTTA has some limitations. It can only chelate certain metal ions, and its effectiveness can be affected by pH and other environmental factors. Additionally, DTTA can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DTTA in scientific research. One area of interest is in the development of new chelating agents that are more effective than DTTA. Researchers are also exploring the use of DTTA in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Finally, there is interest in using DTTA as a tool for studying protein structure and function, as well as for developing new diagnostic techniques for diseases.

Synthesis Methods

DTTA is synthesized by reacting 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine hydrochloride to form the intermediate 2-(2,4-dichlorobenzylthio)ethylamine. This intermediate is then reacted with 4-chlorophenoxyacetyl chloride to form the final product, DTTA. The synthesis method of DTTA has been well-established and is widely used in research laboratories.

Scientific Research Applications

DTTA has been used in a wide range of scientific research studies. It is commonly used as a reagent in the analysis of various biological molecules, including proteins, nucleic acids, and carbohydrates. DTTA is also used as a chelating agent, which helps to remove metal ions from biological samples. Additionally, DTTA has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2S/c18-13-3-5-15(6-4-13)23-10-17(22)21-7-8-24-11-12-1-2-14(19)9-16(12)20/h1-6,9H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQWEFUOARFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}acetamide

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